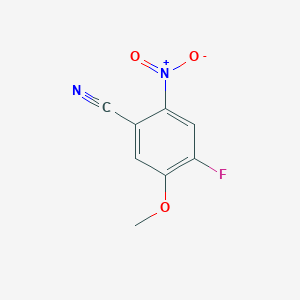

![molecular formula C18H16BrN3 B2543020 9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline CAS No. 327061-54-1](/img/structure/B2543020.png)

9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline” is a derivative of 6H-indolo[2,3-b]quinoxaline . These compounds are similar in stereochemistry to a naturally occurring alkaloid ellipticine, which is a known antitumor agent . They exhibit a wide range of interesting biological properties .

Synthesis Analysis

A series of new 6H-indolo[2,3-b]quinoxaline derivatives is synthesized by a simple multi-step protocol starting from isatin . The first 6H-indolo[2,3-b]quinoxaline derivative was prepared in 1895 by the condensation of 1,2-diaminobenzene (or o-phenylenediamine) with isatin in glacial acetic acid or hydrochloric acid and ethanol or formic acid at reflux temperature .Molecular Structure Analysis

The molecular formula of “9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline” is C18H16BrN3 . The 6H-indolo[2,3-b]quinoxaline is a fused ring structure having two heterocyclic rings (indole and quinoxaline) .Chemical Reactions Analysis

The mechanism of action of 6H-indolo[2,3-b]quinoxaline derivatives involves intercalation into the DNA helix . This disrupts the processes that are vital for DNA replication .Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 241–242 °C . Its IR (KBr, ν, cm −1) values are 3073, 2921, 2854, 1590, 1479, 1405, 1193, 1111, 1044, 752 . The 1 H NMR (DMSO-d 6, 300 MHz) δ ppm values are 8.83 (s, 1H), 8.42 (d, 1H, J = 7.55 Hz), 8.31 (d, 1H, J = 7.93 Hz), 8.17 (d, 1H, J = 8.30 Hz), 7.94 (s, 1H), 7.74–7.86 (m, 5H), 7.55 (m, 2H), 7.44 (m, 1H), 5.91 (s, 2H) .科学的研究の応用

- Indolo[2,3-b]quinoxaline derivatives serve as sensitizers in optoelectronic devices. These compounds enhance light absorption and energy transfer, making them valuable for solar cells, photodetectors, and light-emitting diodes (LEDs) .

- The indolo[2,3-b]quinoxaline framework exhibits semiconducting behavior. Researchers explore its use in organic field-effect transistors (OFETs) and other semiconductor applications .

- Many indolo[2,3-b]quinoxaline derivatives exhibit antiviral and antitumor activities .

- Their mechanism of action often involves DNA intercalation, making them potential candidates for cancer therapy and antiviral drug development .

- The thermal stability of the intercalated complex formed by DNA and 6H-indolo[2,3-b]quinoxaline derivatives is crucial for understanding their pharmacological actions .

Optoelectronic Devices and Sensitizers

Semiconductors

Antiviral and Antitumor Agents

Antidiabetic Properties

DNA Binding and Protein Interaction

Cytotoxicity and Anticancer Activity

作用機序

Target of Action

The primary target of the compound 9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline is DNA . The compound interacts predominantly with DNA, causing intercalation .

Mode of Action

9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline exerts its action by intercalating into the DNA helix . This interaction disrupts the processes that are vital for DNA replication .

Biochemical Pathways

The biochemical pathways affected by 9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline are those involved in DNA replication . The intercalation of the compound into the DNA helix disrupts the normal functioning of these pathways, leading to downstream effects such as inhibition of DNA replication .

Pharmacokinetics

The compound exhibits high solubility (>27 M in acetonitrile), which may impact its bioavailability .

Result of Action

The molecular and cellular effects of 9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline’s action include disruption of DNA replication . This disruption can lead to cytotoxic effects, as observed in studies where the compound showed cytotoxicity against human reproductive organ cell lines .

Action Environment

The action, efficacy, and stability of 9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline can be influenced by environmental factors. For instance, the compound exhibits remarkable stability (99.86% capacity retention over 49.5 hours of H-cell cycling), suggesting that it may retain its efficacy over extended periods . .

将来の方向性

Given the wide range of biological properties exhibited by 6H-indolo[2,3-b]quinoxaline derivatives, there is a need to prepare more and more new compounds based on the indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . It will be interesting to see indolo[2,3-b]quinoxaline and 1,2,3-triazole moieties, which are considered to be powerful pharmacophores on their own, incorporated into a single molecule .

特性

IUPAC Name |

9-bromo-6-butylindolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN3/c1-2-3-10-22-16-9-8-12(19)11-13(16)17-18(22)21-15-7-5-4-6-14(15)20-17/h4-9,11H,2-3,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJAANYONBCYDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dimethyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2542941.png)

![3,5-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2542944.png)

![N-benzyl-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2542947.png)

![1,3-bis(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2542949.png)

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(ethylsulfonyl)benzamide](/img/structure/B2542955.png)

![3-[2-(2-methylpiperidin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2542956.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2542957.png)

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone](/img/structure/B2542958.png)

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pivalamide](/img/structure/B2542959.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2542960.png)

![ethyl 2-[1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]acetate](/img/structure/B2542961.png)